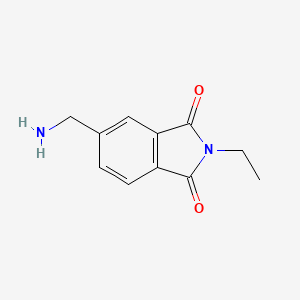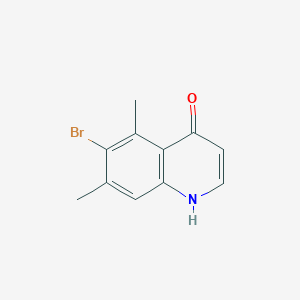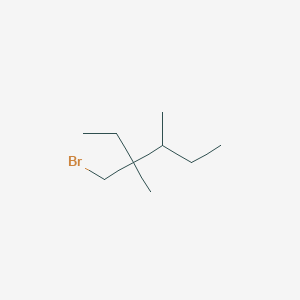
(2S)-2-amino-3-(isoquinolin-5-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-3-(isoquinolin-5-yl)propanoic acid is a compound that belongs to the class of amino acids It features an isoquinoline ring attached to the side chain of the amino acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-(isoquinolin-5-yl)propanoic acid can be achieved through several methods. One common approach involves the use of palladium-catalyzed coupling reactions. For instance, the coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization can provide isoquinolines in excellent yields . Another method involves the use of microwave irradiation to facilitate the coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (2S)-2-amino-3-(isoquinolin-5-yl)propanoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions to achieve the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield isoquinoline derivatives, while reduction reactions may produce amino-substituted isoquinolines.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-3-(isoquinolin-5-yl)propanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex organic molecules and heterocycles. In biology, it serves as a probe for studying enzyme-substrate interactions and protein-ligand binding. In medicine, this compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes and receptors. Additionally, it finds applications in the pharmaceutical industry for the development of novel drugs and diagnostic agents .
Wirkmechanismus
The mechanism of action of (2S)-2-amino-3-(isoquinolin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it may inhibit the activity of certain kinases or receptors, leading to downstream effects on cellular signaling pathways and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to (2S)-2-amino-3-(isoquinolin-5-yl)propanoic acid include other isoquinoline derivatives and amino acid analogs. Examples include quinoline, quinoxaline, and 5-amino-pyrazoles .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of an amino acid backbone with an isoquinoline ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H12N2O2 |
|---|---|
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
(2S)-2-amino-3-isoquinolin-5-ylpropanoic acid |
InChI |
InChI=1S/C12H12N2O2/c13-11(12(15)16)6-8-2-1-3-9-7-14-5-4-10(8)9/h1-5,7,11H,6,13H2,(H,15,16)/t11-/m0/s1 |
InChI-Schlüssel |
LPWQPAGEHPIPCL-NSHDSACASA-N |
Isomerische SMILES |
C1=CC2=C(C=CN=C2)C(=C1)C[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2)C(=C1)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


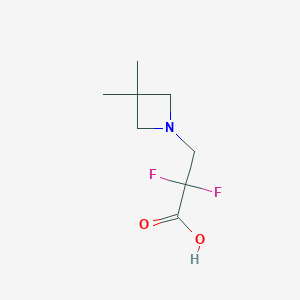
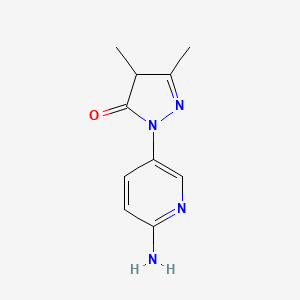
![2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid](/img/structure/B13196172.png)
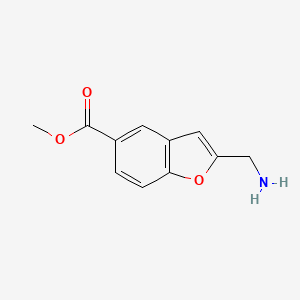
![{[1-(Chloromethyl)cyclopropyl]methyl}cyclohexane](/img/structure/B13196177.png)



![2',4'-Dimethyl-N-phenyl-[4,5'-bithiazol]-2-amine hydrobromide](/img/structure/B13196197.png)
![2-(6,7-Dihydro-4h-thiopyrano[4,3-d]thiazol-2-yl)ethan-1-amine](/img/structure/B13196201.png)
